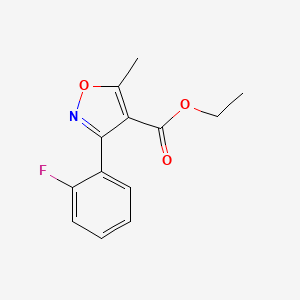

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate

Descripción general

Descripción

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate (C₁₃H₁₂FNO₃; molecular weight: 249.24 g/mol) is an isoxazole derivative featuring a 2-fluorophenyl substituent at the 3-position and a methyl group at the 5-position of the isoxazole ring. This compound is synthesized via a multi-step procedure involving condensation and cyclization reactions, yielding a yellow solid with a high purity (82.3% isolated yield) . Characterization by ¹H NMR confirms its structure: aromatic protons appear as a multiplet at δ 7.28 ppm, while the ethyl ester group shows a quartet at δ 4.28 ppm (J = 7.6 Hz) and a triplet at δ 1.27 ppm. Mass spectrometry (ESI) confirms the molecular ion peak at m/z 250.2 [M+H]⁺ . The compound has been investigated as a precursor in the development of anti-influenza A agents targeting viral nucleoproteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with ethyl 2-amino-3-methylbutanoate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Isoxazole-4-carboxylate derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Key Observations:

Substituent Effects on Lipophilicity :

- The chloro-fluoro derivative (LogP = 2.97) exhibits higher lipophilicity than the 2-fluorophenyl analog (estimated LogP ~2.5), likely due to the electron-withdrawing Cl atom enhancing hydrophobic interactions .

- Thiophene-substituted analogs (e.g., 4-bromothiophen-2-yl) show reduced polarity compared to phenyl derivatives, impacting solubility .

Positional isomerism (2-fluoro vs. 4-fluoro) significantly alters bioactivity; the 4-fluoro analog lacks reported pharmacological data .

Synthetic Yields and Purification :

- The target compound is isolated in high yield (82.3%) after chromatography , whereas bromothiophene derivatives are used unpurified in subsequent steps, suggesting lower synthetic efficiency .

Crystallographic Insights :

- Anthracene-substituted derivatives exhibit edge-to-face π-stacking in crystal structures, which may correlate with DNA intercalation mechanisms . In contrast, simpler phenyl analogs (e.g., 2-fluorophenyl) lack detailed crystallographic data, highlighting a gap in structural characterization .

Actividad Biológica

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole class, characterized by its unique molecular structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 251.24 g/mol. The compound features an ethyl ester functional group, a fluorinated phenyl substituent, and a methyl group on the isoxazole ring.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.24 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in inflammatory pathways. The presence of the fluorophenyl group enhances the compound's binding affinity to these targets, potentially leading to modulation of various biological processes. The isoxazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting specific enzymes involved in inflammatory pathways. This makes it a candidate for further investigation in pain management and inflammatory disorders.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines. The efficacy varies based on structural modifications, indicating the importance of the substituents on the phenyl ring .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammation markers when administered at specific dosages compared to control groups.

- Antimicrobial Activity Assessment : In vitro assays assessed the antimicrobial activity of this compound against various bacterial strains. The results showed promising activity, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Evaluation : A cytotoxicity assay using MDCK cells demonstrated that this compound had an EC50 value indicating effective inhibition of cell proliferation at low concentrations, which supports its potential as an anticancer agent .

Future Directions

Given its diverse biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to the development of more potent derivatives.

- Mechanistic Studies : Detailed studies on the mechanisms through which this compound exerts its effects will provide insights into its therapeutic potential.

- Clinical Trials : Promising preclinical results should be followed by clinical trials to evaluate safety and efficacy in humans.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized for yield?

Basic Synthesis Methodology

The synthesis typically involves cyclocondensation of a fluorophenyl-substituted β-ketoester with hydroxylamine hydrochloride under acidic conditions. Key steps include:

- Precursor Preparation : Use ethyl acetoacetate derivatives and 2-fluorobenzaldehyde to form the β-ketoester intermediate.

- Cyclization : React with hydroxylamine hydrochloride in ethanol/HCl, followed by neutralization to form the isoxazole ring.

- Yield Optimization : Adjust reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for hydroxylamine) to maximize efficiency .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .

Q. How can this compound be characterized using analytical techniques?

Basic Characterization Protocols

- HPLC Analysis : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min flow rate for purity assessment .

- NMR Spectroscopy : Confirm structure via H NMR (δ 1.3–1.4 ppm for ethyl CH, δ 6.8–7.5 ppm for fluorophenyl protons) and C NMR (δ 160–165 ppm for carbonyl groups) .

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and intermolecular interactions .

Q. How can researchers resolve contradictions in crystallographic data for fluorophenyl-substituted isoxazoles?

Advanced Data Analysis

Contradictions in bond angles or packing interactions may arise due to polymorphism or computational artifacts. Strategies include:

- Multi-Software Validation : Cross-check refinements using SHELX and WinGX/ORTEP to ensure consistency in anisotropic displacement parameters .

- Comparative Studies : Analyze analogous compounds (e.g., dichlorophenyl or chlorophenyl derivatives) to identify trends in π-stacking or hydrogen-bonding patterns .

- Twinned Data Handling : Apply twin law matrices in SHELXL for crystals with pseudo-merohedral twinning .

Q. What computational methods are effective in predicting the bioactivity of this compound?

Advanced Modeling Approaches

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., COX-2 or kinases) based on fluorophenyl’s electron-withdrawing effects. Validate with SAR studies on methyl/fluoro-substituted analogs .

- QSAR Models : Corrogate substituent electronegativity (fluorine vs. chlorine) with IC values from in vitro assays to predict activity trends .

Q. How do structural modifications (e.g., substituent position) influence the compound’s biological activity?

Advanced Structure-Activity Relationship (SAR)

- Fluorine Position : 2-Fluorophenyl derivatives show enhanced metabolic stability compared to 3- or 4-fluoro analogs due to reduced oxidative degradation .

- Methyl vs. Ethyl Groups : 5-Methyl substitution improves steric hindrance, increasing selectivity for hydrophobic binding pockets in enzyme targets .

- Carboxylate Ester Hydrolysis : Replace ethyl with tert-butyl esters to modulate bioavailability and plasma half-life .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?

Basic Property Analysis

- LogP : ~2.97 (measured via HPLC), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- Melting Point : 58–59°C, suggesting stability in solid-phase synthesis .

- Solubility : Low aqueous solubility (<1 mg/mL); use DMSO or ethanol for in vitro assays .

Q. How can researchers investigate the compound’s interaction with biological targets despite limited mechanistic data?

Advanced Mechanistic Hypotheses

- Pathway Inference : Compare with structurally similar isoxazoles known to inhibit prostaglandin synthesis or MAPK pathways .

- Pull-Down Assays : Use biotinylated derivatives to identify binding partners in cell lysates via streptavidin affinity chromatography .

Q. What strategies address low yields in multi-step syntheses of fluorinated isoxazoles?

Advanced Process Optimization

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes while maintaining >80% yield .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization steps .

Q. How can the compound’s agrochemical potential be evaluated experimentally?

Advanced Application Design

- Pesticide Activity Assays : Test against plant pathogens (e.g., Fusarium spp.) using disk diffusion methods at 10–100 µM concentrations .

- Herbicidal Screening : Apply to Arabidopsis models to assess inhibition of acetolactate synthase (ALS), a common herbicide target .

Q. How can HPLC methods be validated for quantifying this compound in complex matrices?

Advanced Analytical Validation

Propiedades

IUPAC Name |

ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZYVXZLXHAZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738347 | |

| Record name | Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159600-04-0 | |

| Record name | Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.